Ethyl 2-[(2-fluorobenzoyl)amino]acetate, CAS 304657-05-4, is a specialized N-acylated amino acid ester. It serves as a critical building block in multi-step organic synthesis, particularly for constructing complex heterocyclic scaffolds used in pharmaceutical development. The defining feature of this compound is the ortho-fluorine substituent on the benzoyl ring, which imparts specific steric and electronic properties that are leveraged in advanced applications, such as the synthesis of potent enzyme inhibitors. [1] Its primary value lies in its role as a precisely configured precursor, where the specific placement of the fluorine atom is essential for subsequent reaction outcomes and the biological activity of the final target molecules. [2]
Substituting Ethyl 2-[(2-fluorobenzoyl)amino]acetate with seemingly similar analogs, such as the 4-fluoro positional isomer or the 2-chloro variant, is not viable for its intended applications. The ortho-position of the fluorine atom is crucial for controlling molecular conformation by inducing a specific dihedral angle between the phenyl ring and the amide group. [1] This conformational restriction is often a deliberate design element in medicinal chemistry to enhance binding affinity with a biological target. Changing the fluorine's position to the para- or meta- locations, or replacing it with a larger halogen like chlorine, alters these conformational and electronic properties, which can lead to significantly reduced yields in subsequent cyclization reactions or a complete loss of biological activity in the final product. [2] Therefore, for applications in targeted synthesis, this compound should be considered a precision reagent, not a commodity intermediate.
This compound is a specified intermediate in patented synthesis routes for potent inhibitors of stearoyl-CoA desaturase (SCD), an enzyme linked to metabolic disorders. [1] Final compounds derived directly from this 2-fluoro precursor have demonstrated exceptional potency. For example, a pyrazolo-pyrimidinone derivative synthesized using Ethyl 2-[(2-fluorobenzoyl)amino]acetate as a key building block exhibited an IC50 value of 5 nM against human SCD. [1] The patent's structure-activity relationship (SAR) data prioritizes derivatives made from this specific ortho-fluoro intermediate, indicating that analogs are not suitable for achieving this level of potency.
| Evidence Dimension | Potency of Downstream Product (SCD Inhibition) |
| Target Compound Data | Leads to a final compound with IC50 = 5 nM |
| Comparator Or Baseline | General class of related compounds where the 2-fluoro substitution is a key feature for high potency. |
| Quantified Difference | Enables nanomolar-level enzyme inhibition in the final therapeutic candidate. |
| Conditions | In vitro assay measuring inhibition of human stearoyl-CoA desaturase (SCD). |
For drug discovery programs targeting SCD, using this specific precursor is critical to replicate patented, high-potency results and avoid costly detours in lead optimization.
The ortho-fluoro substituent plays a direct, measurable role in controlling the solid-state structure and reducing molecular disorder compared to the non-fluorinated parent compound, benzamide. [1] X-ray crystallography studies on related 2-fluorobenzanilides reveal that the ortho-fluoro group forces a significant deflection from planarity, influencing the dihedral angles between the benzoyl and amide residues. [2] This steric effect creates a more rigid and predictable molecular conformation, which is a key advantage in structure-based drug design and can lead to more consistent crystallization and handling properties.
| Evidence Dimension | Crystalline Disorder |
| Target Compound Data | Ortho-fluorine substitution is shown to suppress severe disorder observed in parent benzamide crystals. |
| Comparator Or Baseline | Unsubstituted benzamide, which exhibits significant crystalline disorder. |
| Quantified Difference | Suppresses disorder and leads to a more defined, less flexible molecular conformation. |
| Conditions | Solid-state analysis via single-crystal X-ray diffraction. |
Procuring this compound provides a conformationally pre-organized scaffold, potentially improving reproducibility in crystallization, formulation, and downstream reactions where a specific 3D structure is required.
The utility of N-(2-fluorobenzoyl)glycine derivatives, for which the target compound is the ethyl ester, is documented in the process development of pharmaceutical ingredients. A multi-kilogram, chromatography-free synthesis of the SCD1 inhibitor MK-8245 was developed, which relies on a related N-(2-fluorobenzoyl)piperidine intermediate. [1] The choice of the 2-fluoro isomer in a large-scale synthesis highlights its compatibility with practical, high-yield process chemistry workflows where impurity profiles and reaction efficiency are paramount. Using a different isomer would constitute an entirely different, unvalidated process.
| Evidence Dimension | Process Scalability |
| Target Compound Data | The N-(2-fluorobenzoyl) scaffold is used in a practical, kilogram-scale, chromatography-free API synthesis. |
| Comparator Or Baseline | Alternative, unvalidated synthetic routes that might require different starting materials or extensive purification. |
| Quantified Difference | Proven compatibility with scalable manufacturing processes. |
| Conditions | Organic process research and development for an active pharmaceutical ingredient (API). |
For buyers in process development or contract manufacturing, this compound's structural motif is part of a validated, scalable synthesis, reducing the risk and cost associated with process optimization.
This compound is the right choice for medicinal chemistry programs focused on synthesizing high-potency enzyme inhibitors, such as those targeting SCD. Its structure is purpose-built to yield final molecules with nanomolar activity, as demonstrated in published patent literature. [1]
Use this intermediate in projects requiring precise control over molecular shape. The ortho-fluoro group acts as a 'conformational lock', which is essential when designing ligands for structured targets like CNS receptors or viral proteases, where binding affinity is highly dependent on the ligand's 3D orientation. [2]
This is a suitable starting material for process chemists and CMOs tasked with scaling up a synthesis that specifies an N-(2-fluorobenzoyl)glycine moiety. Its documented use in kilogram-scale API syntheses provides confidence in its processability and suitability for manufacturing workflows. [3]